6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2,3-DIMETHOXY-5-[6-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties . The unique structure of this compound, which includes a triazolo-pyrimidine core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,3-DIMETHOXY-5-[6-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER typically involves multiple steps. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is eco-friendly and catalyst-free, making it suitable for industrial production. The reaction conditions often involve the use of ethanol as a solvent and heating to reflux for several hours .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3-DIMETHOXY-5-[6-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,3-DIMETHOXY-5-[6-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This mechanism underlies its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar compounds include other triazolo-pyrimidine derivatives, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds also exhibit various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial properties.
Compared to these compounds, 2,3-DIMETHOXY-5-[6-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER is unique due to its specific substitution pattern and the presence of methoxy groups, which contribute to its distinct biological activities.
Properties
Molecular Formula |
C21H20N4O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H20N4O4/c1-26-15-7-5-13(6-8-15)16-11-22-21-23-12-24-25(21)19(16)14-9-17(27-2)20(29-4)18(10-14)28-3/h5-12H,1-4H3 |
InChI Key |
LDFAXTMIUSTGLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C(=NC=N3)N=C2)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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